(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol is a synthetic organic compound belonging to the class of gliflozins. It functions as a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2) [, , ]. Its primary area of research interest lies in its potential for treating type 2 diabetes mellitus (T2DM) [, , ].
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol exists in two distinct conformations as observed in its crystalline form 1 and monohydrate form []. Both forms share a common structural motif: a hydrogen-bonded layer facilitated by interactions between the three -OH groups of the xyloside fragment within the molecule []. This layered architecture is stabilized further by non-hydrogen-bonded interactions, particularly along the shortest crystallographic axis []. Notably, the hydrogen-bonded layer in form 1 adopts the topology of the 4-connected sql net, while the monohydrate form exhibits a 3,7-connected net topology due to the inclusion of water molecules in the hydrogen bonding network [].
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol primarily functions by inhibiting SGLT1 in the intestines and SGLT2 in the kidneys [, , ]. Inhibiting SGLT2 leads to increased urinary glucose excretion, effectively lowering blood glucose levels [, , ]. Concurrently, SGLT1 inhibition reduces intestinal glucose absorption, leading to elevated levels of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY), hormones that play a crucial role in glucose homeostasis and appetite regulation []. This dual inhibition mechanism positions (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol as a promising therapeutic agent for T2DM by addressing both hyperglycemia and weight management [, , ].
Research on (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol primarily revolves around its potential as a therapeutic agent for T2DM [, , ]. Preclinical studies demonstrate its efficacy in lowering blood glucose levels, improving glycemic control, and promoting weight loss in animal models of T2DM [, ]. These effects are attributed to its dual inhibition of SGLT1 and SGLT2, leading to reduced glucose absorption and increased urinary glucose excretion [, , ]. While clinical trials have shown promising results, further research is crucial to fully evaluate its long-term safety and efficacy in humans.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: